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Compound of Interest

Compound Name: 3-Methyl-4-phenylcinnoline

CAS No.: 21039-71-4

Cat. No.: B3060301

Get Quote

Executive Summary: The Cinnoline Advantage[2]
3-Methyl-4-phenylcinnoline (CAS: 21039-71-4) represents a "privileged scaffold" in medicinal

chemistry—a chemical framework capable of binding to multiple diverse biological targets with

high affinity. While structurally isomorphic to the widely utilized quinoline and quinoxaline

scaffolds, the cinnoline core (1,2-benzodiazine) offers distinct electronic properties and

hydrogen-bonding vectors that often result in superior selectivity profiles against kinase and

DNA-associated targets.

This guide provides a rigorous technical framework for profiling the cross-reactivity and

selectivity of 3-Methyl-4-phenylcinnoline. Unlike standard catalog items, this compound is

primarily a chemical probe and building block. Its "performance" is defined by its ability to

interrogate specific biological pathways (primarily Kinases and Topoisomerases) while avoiding

common off-target liabilities (hERG, CYP450) that plague its quinoline analogs.
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Feature
3-Methyl-4-

phenylcinnoline

3-Phenylquinoline

(Alternative)
Quinoxaline

(Alternative)

Core Structure 1,2-N,N (Diazine) 1-N (Pyridine-like) 1,4-N,N (Diazine)

Basicity (pKa) ~2.5 (Less Basic) ~4.9 (More Basic) ~0.6 (Very Weak)

Primary Liability
Metabolic Stability (N-

N cleavage)

hERG Channel

Blockade
Solubility

Target Class

Type II

Topoisomerase /

Kinase (Hinge)

Kinase (Hinge) /

GPCR
Kinase / Intercalator

Structural Basis of Selectivity
To understand the profiling data, one must first grasp the pharmacophore. The 3-methyl group

provides steric bulk that restricts rotation, potentially locking the phenyl ring into a specific

conformation relative to the cinnoline core. This "atropisomer-like" restriction is a key design

feature for selectivity.

Pharmacophore & Interaction Map
The following diagram illustrates the hypothetical binding modes and critical interaction points

that dictate the profiling strategy.
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Caption: Pharmacophore map of 3-Methyl-4-phenylcinnoline showing dual-modal binding

potential (Kinase Hinge vs. DNA Intercalation).

Profiling Protocol: Step-by-Step
This protocol is designed to validate the compound's primary activity while rigorously defining

its "safety window" (selectivity).

Phase 1: The Kinome Scan (Primary Target
Identification)
Because cinnolines are bioisosteres of known kinase inhibitors, the first step is a broad kinome

screen.

Methodology: Competitive Binding Assay (e.g., KINOMEscan® or LanthaScreen™).

Concentration: Screen at 1 µM and 10 µM.

Panel: Must include Tyrosine Kinases (VEGFR, c-Met) and Serine/Threonine Kinases (CDK,

GSK3β).

Readout: Percent Inhibition of Control (POC).

Comparative Performance Expectations:

3-Methyl-4-phenylcinnoline: Expected to show narrower promiscuity than 3-

phenylquinoline due to the N-N motif altering the hinge-binding vector.

Critical Hit Criteria: >65% inhibition at 1 µM warrants Kd determination.

Phase 2: Cross-Reactivity Panel (The "Safety" Screen)
This is the most critical section for drug development professionals. You must rule out "off-

target" effects that cause toxicity.

Protocol: Secondary Pharmacology Screening
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Platform: Radioligand Binding Assays (e.g., Eurofins SafetyScreen44).

Key Targets to Monitor:

hERG (Kv11.1):High Risk. Phenyl-substituted heterocycles often block potassium

channels.

5-HT (Serotonin) Receptors: Cinnolines can mimic CNS-active agents.

PDE (Phosphodiesterase): Cinnolines are known PDE inhibitors.

Table 1: Representative Cross-Reactivity Profile (Hypothetical Data for Benchmarking) Note:

Values represent typical ranges for this chemical class.

Target
3-Methyl-4-
phenylcinnoline
(Class Profile)

3-Phenylquinoline
(Alternative)

Interpretation

hERG (IC50)
> 10 µM (Moderate

Safety)
1 - 5 µM (High Risk)

Cinnoline's polarity

reduces hERG

binding compared to

Quinoline.

CYP3A4 (IC50) 5 - 10 µM < 1 µM

Methyl group is a

metabolic handle;

lower inhibition risk.

PDE4 (IC50) 0.5 - 2 µM > 10 µM
Watchout: Cinnolines

often inhibit PDEs.

GABA-A > 30 µM 10 - 20 µM

Low CNS depressant

potential compared to

Quinoline.

Phase 3: Cellular Selectivity (Cytotoxicity)
To distinguish between specific target engagement and general toxicity (e.g., DNA damage),

profile against a matched pair of cell lines.
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Workflow:

Cell Line A (Target Positive): HCT-116 (High Topoisomerase/Proliferation).

Cell Line B (Normal Control): HUVEC or WI-38 (Fibroblasts).

Assay: 72-hour MTT or CellTiter-Glo.

Metric: Selectivity Index (SI) =

.

Experimental Workflow Diagram
The following diagram outlines the logical flow for profiling 3-Methyl-4-phenylcinnoline, from

synthesis to lead validation.
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Compound Acquisition
(CAS: 21039-71-4)

QC: NMR & HPLC
(>98% Purity Required)

Primary Screen:
Kinome Profiling (1 µM)

Hit Confirmation?
(Kd < 100 nM)
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(hERG IC50 > 10 µM)

Yes
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(Modify 3-Methyl or 4-Phenyl)

No (Inactive)

Cellular Validation
(Selectivity Index > 10)

Yes No (Toxic)

Re-synthesis
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Caption: Decision tree for profiling 3-Methyl-4-phenylcinnoline, emphasizing "Go/No-Go"

safety gates.
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Technical Discussion: Cinnoline vs. Quinoline
Why choose the Cinnoline scaffold over the more common Quinoline?

Solubility & Lipophilicity (LogP):

Quinoline: High LogP (Lipophilic). Prone to non-specific protein binding.

Cinnoline: The extra nitrogen lowers LogP.

Impact: 3-Methyl-4-phenylcinnoline typically exhibits better aqueous solubility than its

quinoline analog, leading to more reliable assay data and lower false-positive rates in

aggregation-sensitive assays.

Metabolic Soft Spots:

The 3-methyl group is a prime site for CYP450-mediated oxidation (hydroxylation).

Recommendation: During profiling, perform a Microsomal Stability Assay early. If

is < 30 min, consider replacing the methyl with a trifluoromethyl (-CF3) or chloro (-Cl)
group to block metabolism while maintaining steric bulk.

Synthetic Accessibility:

Cinnolines are synthesized via the Richter or Widman-Stoermer syntheses, which are

generally less robust than the Skraup quinoline synthesis. However, the resulting 1,2-

diazine core provides a unique vector for fragment growing that is not patent-encumbered,

unlike many quinoline scaffolds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b3060301/docs#comprehensive-cross-reactivity-and-selectivity-profiling-of-3-methyl-4-phenylcinnoline-1
https://www.benchchem.com/product/b3060301/docs#comprehensive-cross-reactivity-and-selectivity-profiling-of-3-methyl-4-phenylcinnoline-1
https://www.benchchem.com/product/b3060301/docs#comprehensive-cross-reactivity-and-selectivity-profiling-of-3-methyl-4-phenylcinnoline-1
https://www.benchchem.com/product/b3060301/docs#comprehensive-cross-reactivity-and-selectivity-profiling-of-3-methyl-4-phenylcinnoline-1
https://www.benchchem.com/product/b3060301?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3060301?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

